1,2,6-Trimethyl-4,4-diphenylpiperidine
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Overview
Description
1,2,6-Trimethyl-4,4-diphenylpiperidine is a piperidine derivative known for its unique chemical structure and properties Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4,4-diphenylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,6-trimethylpiperidine with benzophenone derivatives in the presence of a strong base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process generally includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-4,4-diphenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
1,2,6-Trimethyl-4,4-diphenylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-4,4-diphenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,2,6,6-Tetramethylpiperidine: Used in various organic synthesis reactions.
1,2,6-Trimethyl-4-phenylpiperidine: Another piperidine derivative with distinct properties.
Uniqueness
1,2,6-Trimethyl-4,4-diphenylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
6945-48-8 |
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Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,2,6-trimethyl-4,4-diphenylpiperidine |
InChI |
InChI=1S/C20H25N/c1-16-14-20(15-17(2)21(16)3,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
InChI Key |
BDJNJLJMYWGCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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